Olefin Cross-Metathesis Enables Modular Synthesis of Unnatural Amino Acid Side Chains
Fmoc-alpha-allyl-DL-glycine serves as a versatile intermediate for olefin cross-metathesis to generate glutamic acid side-chain homologues. The allyl group enables efficient C–C bond formation with diverse alkene partners, directly producing Fmoc-protected, SPPS-compatible amino acids. This approach eliminates the need for separate de novo synthesis of each side-chain variant [1]. In contrast, simpler allylglycine derivatives without α-substitution may undergo competitive side reactions, while propargylglycine requires orthogonal Cu-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, which introduces a triazole moiety not native to peptide backbones [2].
| Evidence Dimension | Cross-metathesis reaction yield with alkyl-substituted alkenes |
|---|---|
| Target Compound Data | 55–66% yield |
| Comparator Or Baseline | Homoallylglycine derivatives: 55–66% yield with alkyl alkenes; Vinylglycine/dehydroalanine derivatives: non-viable (0% yield) under same conditions |
| Quantified Difference | Target compound yields are comparable to optimal substrates; competitor yields are 0% for vinyl/dehydroalanine derivatives |
| Conditions | Ruthenium catalyst (Cy₃P)₂Cl₂Ru=CHPh, alkyl-substituted alkenes |
Why This Matters
This confirms that Fmoc-alpha-allyl-DL-glycine is a viable cross-metathesis substrate, while structurally related vinylglycine and dehydroalanine derivatives fail completely under identical conditions.
- [1] Ryan SJ, Zhang Y, Kennan AJ. Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters. 2005;7(21):4765-4767. View Source
- [2] Biagini SCG, Gibson SE, Keen SP. Cross-metathesis of unsaturated α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1998;(16):2485-2500. View Source
